N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic small molecule characterized by a triazolo[4,5-d]pyrimidinone core fused with a 3-fluorophenyl group and an acetamide side chain terminating in a 4-acetylphenyl moiety.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O3/c1-12(28)13-5-7-15(8-6-13)23-17(29)10-26-11-22-19-18(20(26)30)24-25-27(19)16-4-2-3-14(21)9-16/h2-9,11H,10H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMECSTWVZULNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the reagent.
Attachment of the Acetylphenyl Group: The final step involves the acetylation of the phenyl group, typically using acetic anhydride or acetyl chloride as the acetylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and acetylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogenated compounds and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous molecules from literature and patents. Below is a comparative analysis:
Structural Comparisons
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
Core Heterocycles :
- The triazolo-pyrimidine core in the target compound is structurally analogous to flumetsulam’s triazolo[1,5-a]pyrimidine system . However, the positioning of the triazole ring (e.g., [4,5-d] vs. [1,5-a]) may influence binding interactions with biological targets.
- Compound 4f () features an indole core but shares functional groups like fluorophenyl and acetamide, which are critical for solubility and target engagement .
The 4-acetylphenyl acetamide side chain differentiates the target compound from flumetsulam’s sulfonamide group, possibly reducing off-target effects or altering metabolic stability .
Physicochemical Properties
- Solubility and Bioavailability: Fluorine atoms and acetyl groups in the target compound likely improve membrane permeability compared to non-fluorinated analogues. However, the bulky 4-acetylphenyl group may reduce aqueous solubility relative to flumetsulam’s smaller sulfonamide substituent .
Biological Activity
N-(4-acetylphenyl)-2-[3-(3-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (commonly referred to as C656-0420) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of C656-0420 can be represented by the following molecular formula:
- Molecular Formula : CHFNO
Antimicrobial Activity
Research has indicated that various derivatives of triazole compounds exhibit significant antibacterial properties. In one study, synthesized triazole conjugates demonstrated effective antibacterial activity against Salmonella typhi and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1.56 μM to 3.12 μM for certain compounds . The specific activity of C656-0420 has not been isolated in these studies but suggests a potential for similar efficacy due to its structural similarities.
Case Study 1: Antibacterial Screening
In a comparative study of various synthesized compounds, those containing triazole structures showed moderate to strong activity against multiple bacterial strains. For instance:
- Compound 4g exhibited an MIC of 1.56 μM against clinical S. typhi.
- Compound 4a displayed an MIC of 3.12 μM against both S. aureus and S. typhi.
These findings indicate that compounds structurally related to C656-0420 could possess similar antibacterial properties .
Case Study 2: Antiproliferative Activity
Another study evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines including liver (HepG2), breast (MCF-7), colon (HCT-116), and prostate (PC3). Notably, some derivatives showed high potency with IC values as low as 0.33 μM against prostate cancer cells . This suggests that C656-0420 may also have potential applications in cancer therapy.
Summary of Biological Activities
| Activity Type | Observed Effects | MIC/IC Values |
|---|---|---|
| Antibacterial | Effective against S. typhi, S. aureus | 1.56 - 3.12 μM |
| Enzyme Inhibition | AChE and urease inhibition potential | Not specifically quantified |
| Antiproliferative | High potency against cancer cell lines | IC as low as 0.33 μM |
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for success?
Methodological Answer: Synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. Key steps include:
- Coupling reactions to attach the fluorophenyl and acetylphenyl groups .
- Cyclization under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine .
- Purification via column chromatography or recrystallization. Critical Conditions:
- Solvent choice (DMF for solubility vs. THF for selectivity).
- Strict anhydrous environments to prevent hydrolysis of intermediates .
Q. Which analytical techniques are most reliable for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and acetamide linkage. Key peaks: acetyl group (~2.5 ppm, singlet) and fluorophenyl aromatic protons .
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and rule out impurities .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., deacetylated analogs) .
Q. What are the known biological targets or activities associated with this compound?
Methodological Answer:
- Kinase Inhibition : Similar triazolopyrimidines inhibit CDKs (cyclin-dependent kinases) by binding to ATP pockets, inducing apoptosis in cancer cell lines .
- Antimicrobial Potential : Fluorophenyl moieties enhance membrane penetration, targeting bacterial enzymes (e.g., DNA gyrase) .
- Validation Assays : Use MTT assays for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Source Validation : Confirm compound purity (>95% via HPLC) and exclude batch-to-batch variability .
- Assay Standardization : Use isogenic cell lines and consistent incubation times (e.g., 48 vs. 72 hours) to minimize variability .
- Meta-Analysis : Cross-reference PubChem bioassay data (AID 1259367) with in-house results to identify outliers .
Q. What strategies are effective for optimizing reaction yields when literature methods conflict?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF with 1.2 eq. triethylamine) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically . Table 1: Comparison of Conflicting Synthesis Conditions
| Study | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| A | DMF | 70 | Et₃N | 62 | |
| B | THF | 60 | DBU | 45 |
Q. How can computational modeling elucidate the mechanism of kinase inhibition?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding poses in CDK2/cyclin E (PDB: 1H1S). Focus on hydrogen bonds between the acetamide group and Lys33 .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinity differences between fluorophenyl and non-fluorinated analogs .
Q. What methodologies address poor aqueous solubility in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use 10% DMSO/PBS or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; acetyl protons may downshift in polar solvents .
- Dynamic Effects : Rotameric states of the triazole ring can split peaks; use VT-NMR (variable temperature) to confirm .
- Reference Standards : Synthesize and characterize a deuterated analog (e.g., D₃-acetyl) as an internal control .
Methodological Tables
Q. Table 2: Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Target Data |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 2.5 (s, 3H, COCH₃), δ 8.2 (s, 1H, triazole-H) |
| HRMS | ESI+, m/z | [M+H]⁺ calc. 492.1523, found 492.1518 |
| HPLC | C18 column, 254 nm | Retention time: 12.3 min, purity >95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
